molecular formula C16H22N2O2 B2741428 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 946219-92-7

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Numéro de catalogue B2741428
Numéro CAS: 946219-92-7
Poids moléculaire: 274.364
Clé InChI: UVDRXXVRIOAHMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as PTI-125, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. PTI-125 is a derivative of a naturally occurring compound called cyclophilin A (CypA), which is known to play a role in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders.

Mécanisme D'action

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is believed to exert its therapeutic effects through its interaction with CypA, a protein that is involved in the regulation of immune responses and the maintenance of cellular homeostasis. CypA has been shown to interact with amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of AD. N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to inhibit the interaction between CypA and Aβ peptides, thereby reducing neuroinflammation and improving synaptic function.
Biochemical and Physiological Effects:
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to have several biochemical and physiological effects in animal models of neurological disorders. In AD models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce Aβ deposition, tau hyperphosphorylation, and neuroinflammation. In TBI models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce neuronal damage, improve synaptic function, and enhance cognitive performance. In MS models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to promote remyelination and reduce axonal damage.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to cross the blood-brain barrier. However, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide also has some limitations, including its limited solubility and stability, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide. One potential direction is the development of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide analogs with improved solubility and stability. Another direction is the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide and its potential effects on other cellular processes.

Méthodes De Synthèse

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the synthesis of 1,2,3,4-tetrahydroquinoline, which is then reacted with isobutyryl chloride to form N-isobutyryl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with propionyl chloride to form the final product, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide.

Applications De Recherche Scientifique

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been studied for its potential therapeutic effects in various neurological disorders, including AD, traumatic brain injury (TBI), and multiple sclerosis (MS). In preclinical studies, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce neuroinflammation, improve synaptic function, and enhance cognitive performance in animal models of AD and TBI. Additionally, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to promote remyelination and reduce axonal damage in animal models of MS.

Propriétés

IUPAC Name

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)18-9-5-6-12-7-8-13(10-14(12)18)17-16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRXXVRIOAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.